molecular formula C10H8F3N3O B2465802 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole CAS No. 2319809-84-0

1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole

Cat. No.: B2465802
CAS No.: 2319809-84-0
M. Wt: 243.189
InChI Key: UWCKKYBVWWHLPS-UHFFFAOYSA-N
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Description

1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical properties and potential biological applications. The presence of the trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific fields.

Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-9-4-2-1-3-8(9)7-16-6-5-14-15-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKKYBVWWHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole typically involves the reaction of 2-(trifluoromethoxy)benzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

The compound 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole , with CAS number 2098094-08-5 , is a member of the triazole family known for its diverse biological activities. Triazoles have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₈F₃N₃O₂
  • Molecular Weight : 271.19 g/mol
  • Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, linked via a methylene bridge to a triazole ring.

Anticancer Properties

Recent studies have shown that triazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to this compound have demonstrated the ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells.

Case Study:
A study involving triazole derivatives reported that certain compounds displayed IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) . This suggests that this compound could potentially be developed as an effective anticancer agent.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Research Findings:
In vitro studies indicated that some triazole derivatives exhibited significant inhibition of bacterial growth, with specific compounds achieving notable results against both Gram-positive and Gram-negative bacteria . This positions this compound as a potential candidate for further development in antimicrobial therapies.

The biological activity of triazoles is often linked to their ability to disrupt essential cellular processes in pathogens and cancer cells:

  • Inhibition of Enzymes : Many triazoles inhibit enzymes critical for cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels .
  • Modulation of Gene Expression : Triazoles can influence the expression of genes related to cell cycle regulation and apoptosis.

Data Summary Table

Biological ActivityMechanismIC50 Values (μM)Reference
AnticancerTS Inhibition1.95 - 4.24
AntimicrobialBacterial InhibitionN/A
Induction of ApoptosisROS IncreaseN/A

Q & A

Q. What are the standard synthetic routes and characterization techniques for 1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, triazole derivatives are often synthesized by reacting aryl azides with terminal alkynes under Cu(I) catalysis in solvents like THF or DMF . Key characterization steps include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity and substituent positions (e.g., distinguishing between 1,4- and 1,5-triazole isomers) .
  • Infrared Spectroscopy (IR) : Identification of functional groups such as C-F stretches (~1100 cm⁻¹) from the trifluoromethoxy group .
  • Elemental Analysis : Validation of purity by comparing calculated vs. experimental C, H, N, and F content .

Q. How do structural features of the trifluoromethoxy group and triazole ring influence the compound’s physicochemical properties?

The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is critical for bioavailability in drug discovery . The triazole ring provides rigidity and hydrogen-bonding capacity, affecting solubility and intermolecular interactions. For instance:

  • Crystallography : X-ray diffraction studies reveal planar triazole rings and non-covalent interactions (e.g., π-π stacking) with aromatic systems in target proteins .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts) to explain packing efficiency in solid-state structures .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme Inhibition Assays : Dose-response studies using spectrophotometric or fluorometric methods to measure IC₅₀ values against targets like kinases or proteases .
  • Cytotoxicity Screening : MTT or resazurin assays in cell lines to assess therapeutic windows .
  • Molecular Docking : Preliminary computational screening to predict binding poses in active sites (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate contributing factors .
  • Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance alongside enzymatic assays) .

Q. What computational strategies optimize the compound’s binding affinity for specific targets?

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time (e.g., using GROMACS) to identify key binding residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., methyl vs. ethyl groups) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites, such as charge transfer in enzyme inhibition .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?

  • DoE (Design of Experiments) : Screen variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
  • Flow Chemistry : Improve yield and reduce side reactions via controlled mixing and temperature gradients .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What advanced techniques elucidate the compound’s role in multi-target drug discovery?

  • Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .
  • Cryo-EM : Resolve binding modes in large protein complexes at near-atomic resolution .
  • Pharmacophore Modeling : Generate 3D interaction maps to guide polypharmacological agent design .

Methodological Notes

  • Data Reproducibility : Always cross-validate synthetic protocols (e.g., reagent purity, anhydrous conditions) and biological assays (e.g., cell line authentication) .
  • Ethical Compliance : Adhere to institutional guidelines for toxicology studies, particularly when handling fluorinated compounds with potential environmental persistence .

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